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molecular formula C7H4Cl2NO2- B8510375 3,5-Dichloro-4-amino-benzoate

3,5-Dichloro-4-amino-benzoate

Cat. No. B8510375
M. Wt: 205.01 g/mol
InChI Key: UHXYYTSWBYTDPD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05145958

Procedure details

0.2 mole=41.2 g 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 250 ml of water. The mixture was heated to 250° C. and stirred at this temperature for eight hours. The product was then recovered by steam distillation. 26 g of 2,6-dichloroaniline were obtained in a purity of 99.8%, corresponding to a yield of 80%.
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[NH2:11])C([O-])=O>O>[Cl:1][C:2]1[CH:3]=[CH:4][CH:8]=[C:9]([Cl:12])[C:10]=1[NH2:11]

Inputs

Step One
Name
Quantity
41.2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)[O-])C=C(C1N)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for eight hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The product was then recovered by steam distillation

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=C(N)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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